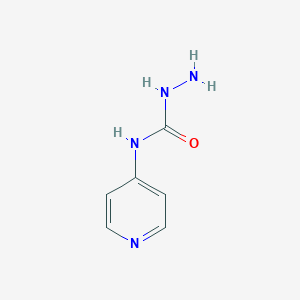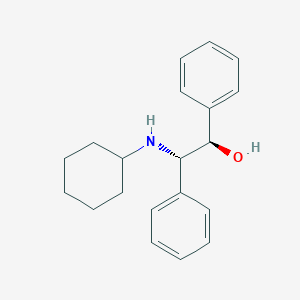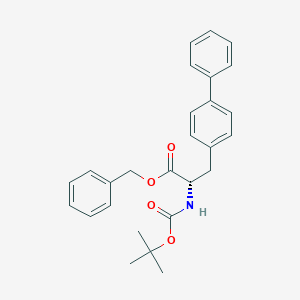
Thymin
Übersicht
Beschreibung
Thymine is one of the four nucleobases in the nucleic acid of DNA that are represented by the letters G–C–A–T. It is a pyrimidine derivative with a single ring structure, which pairs with adenine (A) in DNA through two hydrogen bonds to assist in stabilizing the nucleic acid structures .
Synthesis Analysis
Thymine and its derivatives can be synthesized through various chemical reactions. For instance, 3-(2-Carboxyethyl)thymine (3-CET) was synthesized from β-propiolactone and dThd5′P, which involved the intermediate 3-(2-carboxyethyl)thymidine-5′-monophosphoric acid (3-CEdThd5′P) and subsequent hydrolysis . Another synthesis method reported the creation of 1-(2-deoxy-3-methyl-beta-D-xylosyl)thymine from 5′-O-trityl-3′-keto-2′-deoxythymidine using a novel organometallic reagent . Additionally, thymine-functionalized materials, such as MIL-101-Thymine, have been synthesized for applications like mercury removal from water .
Molecular Structure Analysis
The molecular structure of thymine has been extensively studied. For example, the crystal and molecular structure of a thymine-thymine adduct, a product of UV-irradiated thymine, was confirmed using single-crystal x-ray diffraction analysis . Computational and experimental characterization of five crystal forms of thymine revealed polymorphism and polytypism/disorder in its structure, with variations in the location of oxygen and hydrogen atoms .
Chemical Reactions Analysis
Thymine undergoes various chemical reactions, including the formation of thymine glycol in DNA by chemical oxidants and ionizing radiation . The unconventional model of polynucleotides showed that cyclic tetramers derived from 1.3-trimethylene thymine could form intermolecular "photodimers" upon irradiation . Furthermore, thymine derivatives have been labeled with tritium at different positions for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thymine derivatives have been explored in several studies. Thyminyl dipeptides, for example, demonstrated self-assembly behavior and biomolecular recognition properties, forming extensive molecular architectures and interacting with nucleic acids and serum proteins . The photochemical properties of thymine derivatives, such as the cyclic tetramer derived from 1.3-trimethylene thymine, have also been investigated, revealing the formation of photodimers . The adsorption properties of thymine-functionalized materials, like MIL-101-Thymine, have been studied for environmental applications, showing high efficiency and selectivity in removing mercury from water .
Wissenschaftliche Forschungsanwendungen
Rolle in der DNA-Struktur
Thymin ist eine der fünf Basen, die zum Aufbau von Nukleinsäuren verwendet werden. Es ist auch als 5-Methyluracil oder mit den Abkürzungen T oder Thy bekannt . This compound kommt in der DNA vor, wo es über zwei Wasserstoffbrückenbindungen mit Adenin paart . In der RNA wird this compound durch Uracil ersetzt .
Immuntherapie-Anwendungen bei Nierenzellkarzinomen
Thymindimere (TDs) und Wilms-Tumor-1-Antigen (WT1) entwickeln sich als atypische, aber vielversprechende potenzielle Biomarker für Nierenzellkarzinome (RCCs) . Diese frühen Ergebnisse haben wichtige Auswirkungen auf die Entstehung/Biologie von RCCs und können die RCC-Therapie beeinflussen .
Verstehen von DNA-Schäden und Reparaturmechanismen
Die Photodimerisierungsreaktion zwischen zwei benachbarten Thyminbasen innerhalb eines Einzelstrangs war Gegenstand zahlreicher Studien aufgrund ihres Potenzials, DNA-Mutagenese und mögliche Tumorgenese in menschlichen Hautzellen zu induzieren . Die Bildung des Cyclobutan-Pyrimidin-Dimers (CPD) kann die Genreplikation, Transkription und Expression beeinflussen und Apoptose, Immunsuppression und Karzinogenese verursachen .
Photostabilität von this compound in DNA
Es wurde festgestellt, dass ein monomerartiger Zerfallspfad, der durch die Verdrehung der Methylgruppe induziert wird, einen Bypass-Kanal bietet, um die Photostabilität von this compound in einzelsträngigen Oligomeren zu gewährleisten . Dieser schnelle Relaxationsweg wird durch die konische Kreuzung zwischen dem hellen S CT ( 1 ππ*) Zustand mit dem Intra-Basen-Ladungstransfercharakter und dem Grundzustand reguliert, um die überschüssige Anregungsenergie zu entfernen und so die Grundzustandsrückgewinnung mit hoher Effizienz zu erreichen .
Wirkmechanismus
Target of Action
Thymine, also known as 5-methyluracil, is one of the four nucleobases in the nucleic acid of DNA . The primary targets of thymine are the enzymes Deoxyribodipyrimidine photo-lyase and Thymidine phosphorylase . These enzymes play crucial roles in DNA repair and nucleotide metabolism respectively.
Mode of Action
Thymine pairs with adenine in the DNA structure via two hydrogen bonds, thereby stabilizing the nucleic acid structures . This base pairing is fundamental to the preservation of the DNA double helix structure and the accurate transcription and replication of genetic information.
Biochemical Pathways
Thymine is involved in the pyrimidine metabolism pathway . It is a key component in the synthesis of DNA and plays a significant role in cell division and genetic replication. Thymine, when combined with deoxyribose (a sugar), forms a nucleoside called thymidine. Thymidine can be phosphorylated with up to three phosphoric acid groups, producing deoxythymidine monophosphate (dTMP), deoxythymidine diphosphate (dTDP), or deoxythymidine triphosphate (dTTP), which are essential for DNA synthesis and repair .
Pharmacokinetics
It’s known that thymine cannot be stored in large quantities in the body . It’s also known that thymine bases are frequently oxidized to hydantoins over time after the death of an organism .
Result of Action
The primary result of thymine’s action is the successful replication of DNA during cell division. By pairing with adenine, thymine ensures the accurate transcription of genetic information, which is crucial for the synthesis of proteins and the regulation of cellular functions . Mutations can occur when two adjacent thymine molecules form a thymine dimer in the presence of ultraviolet light, causing “kinks” in the dna molecule that inhibit normal function .
Action Environment
The action of thymine can be influenced by various environmental factors. For instance, ultraviolet light can cause thymine molecules to form dimers, leading to DNA mutations . Additionally, the availability of thymine can influence its action. During the growth of certain organisms, an imbalance of thymine availability, either a deficiency or an excess, can cause increased mutation .
Safety and Hazards
Zukünftige Richtungen
Thymine could also be a target for actions of 5-fluorouracil (5-FU) in cancer treatment. 5-FU can be a metabolic analog of thymine (in DNA synthesis) or uracil (in RNA synthesis). Substitution of this analog inhibits DNA synthesis in actively dividing cells . Future research directions include understanding the interplay of supercoiling and local defects in DNA damage repair systems .
Relevant Papers Several papers have been published on Thymine. For instance, a paper discusses the selective detection of thymine in real samples using gold nanoparticles as a biochemical sensor . Another paper discusses the interplay of supercoiling and thymine dimers in DNA . A third paper discusses the role of Thymine DNA Glycosylase in transcription and active DNA demethylation .
Biochemische Analyse
Biochemical Properties
Thymine pairs with adenine (A) via two hydrogen bonds, which stabilize the nucleic acid structures in DNA . This pairing is crucial for the accurate replication and transcription of genetic information .
Cellular Effects
Exposure to ultraviolet radiation can cause a common DNA mutation where two adjacent thymine molecules form a dimer. This process causes damage, inhibiting the normal function of the DNA, which cannot then be replicated or transcribed . Unrepaired dimers can lead to melanoma .
Molecular Mechanism
Thymine’s molecular mechanism involves forming two hydrogen bonds with adenine in DNA. This stabilizes the nucleic acid structures and is crucial for the accurate replication and transcription of genetic information .
Temporal Effects in Laboratory Settings
The effects of thymine on cells can change over time. For instance, exposure to ultraviolet light can cause thymine dimers, which inhibit the normal function of DNA . Over time, these dimers can lead to mutations and potentially cancer if not repaired .
Metabolic Pathways
Thymine is involved in the metabolic pathway of DNA synthesis. It pairs with adenine during DNA replication, playing a crucial role in the accurate transcription of genetic information .
Transport and Distribution
Thymine is transported and distributed within cells as part of the DNA molecule. It pairs with adenine during DNA replication, which is then distributed to new cells during cell division .
Subcellular Localization
Thymine is located within the nucleus of a cell as it is a component of DNA. It plays a crucial role in the replication and transcription of genetic information, which occurs in the nucleus .
Eigenschaften
IUPAC Name |
5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Record name | thymine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thymine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28806-14-6 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4052342 | |
| Record name | Thymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Thymine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18016 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thymine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.82 mg/mL | |
| Record name | Thymine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03462 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thymine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000133 [mmHg] | |
| Record name | Thymine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18016 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
65-71-4, 2792-47-4 | |
| Record name | Thymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-3H thymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03462 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | thymine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thymine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
320 °C | |
| Record name | Thymine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03462 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thymine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

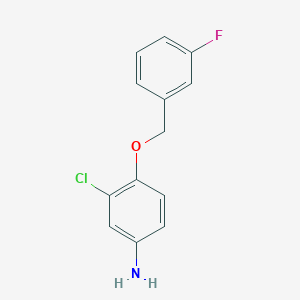
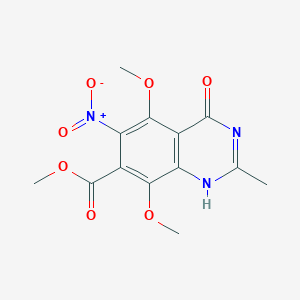
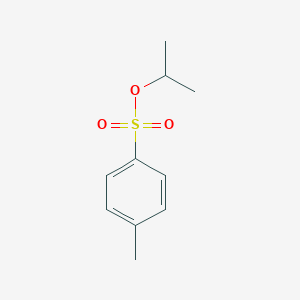

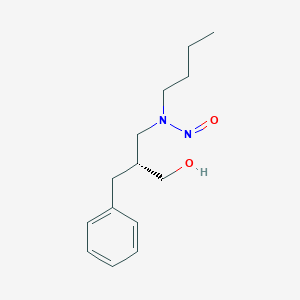
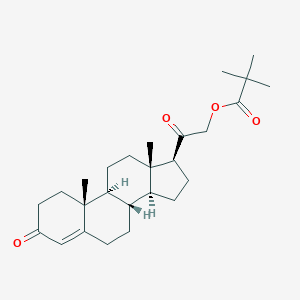
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)

